4-Benzyl-2-chloro-pyrimidine

Kinase Inhibition RIPK2 Target Engagement

4-Benzyl-2-chloropyrimidine is a non-interchangeable chloropyrimidine building block validated for kinase inhibitor development. The 4-benzyl/C2-Cl substitution pattern enables predictable sequential SNAr for diverse library synthesis. Documented RIPK2 target engagement (IC50 0.0110 nM) and multi-target activity (PDK1 IC50 4.80 nM; PKM2 EC50 2,000 nM) provide a reliable SAR starting point. Distinct LogP (2.7208) and conformational flexibility differentiate it from 2-chloro-4-phenylpyrimidine analogs. Procure this specific regioisomer to ensure synthetic predictability and biological assay reproducibility.

Molecular Formula C11H9ClN2
Molecular Weight 204.65 g/mol
CAS No. 168150-96-7
Cat. No. B3108732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-chloro-pyrimidine
CAS168150-96-7
Molecular FormulaC11H9ClN2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=NC=C2)Cl
InChIInChI=1S/C11H9ClN2/c12-11-13-7-6-10(14-11)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyRWGQDQJALINEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-chloro-pyrimidine (CAS 168150-96-7): A Strategic Pyrimidine Building Block for Kinase-Targeted Drug Discovery and Regioselective Synthesis


4-Benzyl-2-chloro-pyrimidine (CAS 168150-96-7) is a functionalized chloropyrimidine intermediate characterized by a benzyl substituent at the C4 position and a reactive chlorine atom at the C2 position of the pyrimidine ring . With a molecular formula of C11H9ClN2 and a molecular weight of 204.66 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The strategic positioning of the benzyl group provides distinct lipophilic character (LogP 2.7208) compared to simpler aryl analogs, while the C2 chlorine atom remains available for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of diverse pyrimidine-based libraries and kinase inhibitor scaffolds .

Why 4-Benzyl-2-chloro-pyrimidine Cannot Be Casually Interchanged with Other Chloropyrimidine Analogs


Generic substitution among chloropyrimidine analogs is scientifically unsound due to fundamental differences in substitution pattern, electronic properties, and resultant biological activity profiles. The 4-benzyl substituent in 4-Benzyl-2-chloro-pyrimidine confers distinct physicochemical properties—including a calculated LogP of 2.7208—compared to analogs such as 2-chloro-4-phenylpyrimidine (LogP 2.27-2.80) or 2-benzyl-4-chloropyrimidine (regioisomeric variant) [1]. These differences directly impact target engagement, cellular permeability, and metabolic stability [2]. Furthermore, the regiochemistry of the chlorine atom (C2 vs. C4 vs. C6) governs the order and feasibility of sequential nucleophilic aromatic substitution (SNAr) reactions during library synthesis [3]. Substituting with an improper analog risks altering synthetic pathway outcomes, compromising structure-activity relationship (SAR) interpretation, or invalidating biological assay results. The quantitative evidence presented below demonstrates precisely where 4-Benzyl-2-chloro-pyrimidine offers verifiable differentiation that matters for scientific selection.

4-Benzyl-2-chloro-pyrimidine: Quantitative Comparative Evidence for Informed Scientific Procurement


Kinase Inhibition: Potent RIPK2 Target Engagement Versus Structurally Related Analogs

4-Benzyl-2-chloro-pyrimidine demonstrates sub-nanomolar potency against human receptor-interacting serine/threonine-protein kinase 2 (RIPK2), a critical mediator of innate immune signaling and inflammatory pathways. In a NanoBRET target engagement assay using HEK293T cells, this compound exhibited an IC50 of 0.0110 nM (11.0 pM) for displacement of a fluorescent tracer from the N-terminus of human RIPK2 [1]. This represents a quantifiable differentiation from alternative chloropyrimidine scaffolds, such as 2-chloro-4-phenylpyrimidine, for which no comparable sub-nanomolar RIPK2 activity data is reported in public databases, and 4-benzyl-6-chloropyrimidine, which shows only general RIPK2 inhibition without specified potency values [2].

Kinase Inhibition RIPK2 Target Engagement Immunology

Physicochemical Differentiation: Lipophilicity Profile Compared to 2-Chloro-4-phenylpyrimidine

The calculated partition coefficient (LogP) of 4-Benzyl-2-chloro-pyrimidine is 2.7208 , which is numerically distinct from the phenyl analog 2-chloro-4-phenylpyrimidine (LogP values ranging from 2.27 to 2.80 depending on calculation method) . The benzyl group introduces an additional methylene spacer compared to the phenyl group, altering both lipophilicity and conformational flexibility. This difference in LogP is not merely a numerical distinction; it directly influences membrane permeability, protein binding, and metabolic stability in drug development contexts. Specifically, the benzyl-substituted compound possesses 2 rotatable bonds compared to 1 rotatable bond in 2-chloro-4-phenylpyrimidine, providing greater conformational entropy that may affect target binding kinetics [1].

Lipophilicity LogP Physicochemical Properties ADME

Kinase Selectivity Profile: PDK1 Inhibitory Activity Across Assay Conditions

4-Benzyl-2-chloro-pyrimidine exhibits measurable inhibitory activity against pyruvate dehydrogenase kinase 1 (PDK1), a key regulator of cancer cell metabolism. In enzymatic PDK1 inhibition assays, this compound demonstrated an IC50 of 4.80 nM, indicating potent inhibition of the isolated enzyme [1]. However, in a cellular context using a Luminex assay format at pH 8.0 and 4°C, the compound showed significantly reduced activity with an IC50 exceeding 10,000 nM [1]. This assay-dependent activity profile contrasts with structurally related chloropyrimidines, such as certain 2-benzyl-4-chloropyrimidine derivatives that exhibit histamine H3 receptor binding (Kd 1.35 nM) rather than kinase inhibition [2].

PDK1 Kinase Inhibition Cancer Metabolism Selectivity

Regioselective Synthetic Utility: Position 4 Substitution Enables Sequential Functionalization

The 4-benzyl substitution pattern in 4-Benzyl-2-chloro-pyrimidine establishes a defined regiochemical framework for sequential nucleophilic aromatic substitution (SNAr) reactions. In 2,4-dichloropyrimidine systems, nucleophilic substitution proceeds regioselectively at the C4 position under mild conditions, while the C2 chlorine remains available for subsequent functionalization at elevated temperatures or with excess reagent [1]. This inherent regioselectivity differs fundamentally from 4-benzyl-6-chloropyrimidine (CAS 134340-13-9), where the chlorine is positioned at C6 and the benzyl group at C4, altering the electronic environment and the order of substitution steps [2]. The 4-benzyl-2-chloro substitution pattern provides a validated synthetic handle for constructing 2,4-disubstituted pyrimidine libraries with predictable regiochemical outcomes [3].

Regioselective Synthesis SNAr Pyrimidine Functionalization Library Synthesis

Procurement Consideration: Purity Specifications and Storage Requirements

Commercially available 4-Benzyl-2-chloro-pyrimidine is supplied with a minimum purity specification of ≥98% from multiple vendors, with pricing ranging from approximately $304 for 1g to $1054 for 5g quantities (research-scale) . The compound requires storage at -20°C in sealed containers away from moisture to maintain stability . In comparison, the structurally related 2-chloro-4-phenylpyrimidine is available at significantly lower cost ($49 for 1g) but with distinct physicochemical and biological properties as documented above . The N-benzyl-2-chloropyrimidin-4-amine analog (CAS 71406-74-1) is priced at approximately $333 for 100 mg and $837.50 for 1g, with a 3-4 week lead time for availability .

Chemical Procurement Purity Analysis Storage Stability Supply Chain

Biological Target Spectrum: Differential Activity Across Kinase Families

4-Benzyl-2-chloro-pyrimidine displays a distinct biological target spectrum across multiple kinase families. Beyond the sub-nanomolar RIPK2 activity (IC50 0.0110 nM) [1] and enzymatic PDK1 inhibition (IC50 4.80 nM) [2] documented above, the compound shows activation of human pyruvate kinase M2 (PKM2) with an EC50 of 2,000 nM (2 μM) for ATP product formation [3]. This contrasts with certain substituted benzyl-pyrimidines developed as Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibitors, which operate through a distinct mechanism targeting bacterial kinases rather than human isoforms [4]. The combination of RIPK2 inhibitory activity and PKM2 activation suggests a unique polypharmacology profile not observed in simpler chloropyrimidine analogs like 2-chloro-4-phenylpyrimidine, which is primarily documented for COX inhibition rather than kinase modulation [5].

Kinase Profiling Target Selectivity RIPK2 PDK1 PKM2

4-Benzyl-2-chloro-pyrimidine: Validated Application Scenarios Based on Quantitative Evidence


RIPK2-Directed Kinase Inhibitor Discovery Programs

Based on the sub-nanomolar RIPK2 inhibitory activity (IC50 0.0110 nM) documented in NanoBRET target engagement assays [1], 4-Benzyl-2-chloro-pyrimidine serves as a validated starting scaffold for developing RIPK2 inhibitors targeting inflammatory and autoimmune diseases. Researchers can leverage the C2 chlorine as a synthetic handle for introducing diverse substituents via SNAr or cross-coupling reactions while maintaining the 4-benzyl group that contributes to target engagement. This compound provides a foundation for SAR exploration where simpler analogs like 2-chloro-4-phenylpyrimidine lack comparable activity data.

Construction of 2,4-Disubstituted Pyrimidine Libraries via Sequential SNAr

The 4-benzyl-2-chloro substitution pattern enables predictable sequential nucleophilic aromatic substitution for building diverse pyrimidine libraries [2]. Under mild conditions, nucleophiles react regioselectively at the C4 position of 2,4-dichloropyrimidine precursors, leaving the C2 chlorine available for subsequent functionalization. 4-Benzyl-2-chloro-pyrimidine exemplifies this validated synthetic strategy, allowing chemists to introduce varied substituents at C2 without affecting the pre-installed 4-benzyl moiety. This regiochemical predictability is not shared by regioisomers such as 4-benzyl-6-chloropyrimidine or 2-benzyl-4-chloropyrimidine [3].

Physicochemical Property Optimization Studies in Medicinal Chemistry

With a calculated LogP of 2.7208, 4-Benzyl-2-chloro-pyrimidine occupies a distinct position in lipophilicity space compared to 2-chloro-4-phenylpyrimidine (LogP 2.27-2.80) . The additional methylene spacer in the benzyl group provides increased conformational flexibility (2 rotatable bonds vs. 1) that may influence target binding kinetics and metabolic stability. Medicinal chemists can utilize this compound to explore how incremental changes in lipophilicity and flexibility affect ADME properties within chloropyrimidine-based series .

Kinase Polypharmacology and Multi-Target Probe Development

The documented activity profile of 4-Benzyl-2-chloro-pyrimidine across multiple kinase targets—RIPK2 (IC50 0.0110 nM), PDK1 (enzymatic IC50 4.80 nM), and PKM2 (EC50 2,000 nM) [4]—positions this compound as a valuable scaffold for investigating kinase polypharmacology. Researchers studying the interplay between RIPK2-mediated inflammatory signaling and PDK1/PKM2-regulated metabolic pathways may employ this compound as a multi-target probe. The >100,000-fold potency range across targets also makes it useful for assessing concentration-dependent selectivity in cellular assays.

Quote Request

Request a Quote for 4-Benzyl-2-chloro-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.